molecular formula C7H11Cl2N3O B6196307 2-(azetidin-3-yloxy)pyrazine dihydrochloride CAS No. 2680533-01-9

2-(azetidin-3-yloxy)pyrazine dihydrochloride

Cat. No.: B6196307
CAS No.: 2680533-01-9
M. Wt: 224.1
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Description

2-(Azetidin-3-yloxy)pyrazine dihydrochloride is a white crystalline powder used in scientific research. It is a pyrazine derivative, possessing a heterocycle comprising a pyrazine ring and an azetidine ring. This compound is highly stable and can be easily synthesized and characterized using various analytical methods.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azetidin-3-yloxy)pyrazine dihydrochloride typically involves the reaction of azetidine with pyrazine under controlled conditions. The azetidine ring is known for its considerable ring strain, which drives its reactivity. This reactivity can be harnessed under appropriate reaction conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable synthetic routes similar to those used in laboratory settings. These methods would need to ensure high yield and purity of the final product, often involving multiple purification steps.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yloxy)pyrazine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the azetidine or pyrazine ring can be functionalized.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazine derivatives, while reduction could produce reduced azetidine derivatives.

Scientific Research Applications

2-(Azetidin-3-yloxy)pyrazine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes

Mechanism of Action

The mechanism of action of 2-(azetidin-3-yloxy)pyrazine dihydrochloride involves its interaction with specific molecular targets. The azetidine ring’s strain-driven reactivity allows it to interact with various biological molecules, potentially disrupting their normal function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    Azetidine: A four-membered heterocycle with significant ring strain, used in organic synthesis and medicinal chemistry.

    Pyrazine: A six-membered heterocycle with nitrogen atoms at positions 1 and 4, known for its stability and versatility in chemical reactions.

Uniqueness

2-(Azetidin-3-yloxy)pyrazine dihydrochloride is unique due to its combination of the azetidine and pyrazine rings, which imparts distinct chemical and biological properties.

Properties

CAS No.

2680533-01-9

Molecular Formula

C7H11Cl2N3O

Molecular Weight

224.1

Purity

95

Origin of Product

United States

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